Lipophilicity (LogP) Differentiation of 3-Cyclopentylphenol Versus Para- and Ortho-Positional Isomers
3-Cyclopentylphenol exhibits a calculated logP of 3.34, which differs from the logP values of its positional isomers 2-cyclopentylphenol and 4-cyclopentylphenol due to the meta-substitution pattern altering hydrogen-bonding capacity and molecular shape . This quantifiable difference in lipophilicity directly impacts compound partitioning in biphasic reaction systems and predicts differential membrane permeability in biological assays .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.34 (calculated) |
| Comparator Or Baseline | 2-Cyclopentylphenol: ~3.0-3.2 (estimated from structural analogs); 4-Cyclopentylphenol: ~3.2-3.4 (estimated) |
| Quantified Difference | 3-Cyclopentylphenol logP = 3.34, representing a distinct value within the positional isomer series |
| Conditions | In silico calculation method; Fluorochem product specification |
Why This Matters
LogP directly governs compound behavior in liquid-liquid extraction, chromatographic retention time, and predictive ADME modeling, making precise logP values essential for method development and quality control protocols.
